molecular formula C18H18N2O4 B2737906 3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione CAS No. 2034201-42-6

3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione

Cat. No. B2737906
CAS RN: 2034201-42-6
M. Wt: 326.352
InChI Key: ZWGLQYYQYWBZRJ-UHFFFAOYSA-N
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Description

3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione is a compound that falls under the category of piperazines . Piperazines are a group of compounds that have a wide range of biological and pharmaceutical activities . They are used in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as infrared spectroscopy, Mulliken charge analysis, energy optimization, and investigation of electrostatic potential . The compound’s HOMO and LUMO energy levels, energy gap, hardness, softness, electron affinity, and chemical potential can also be computed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods such as solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), gas chromatography with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), capillary electrophoresis (CE), and Fourier transform infrared (FTIR) spectroscopy .

Scientific Research Applications

Fluorescent Ligands for Receptor Visualization

A notable application involves the synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds, including 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, exhibit high affinity for 5-HT1A receptors and possess distinctive fluorescence properties, making them suitable for visualizing 5-HT1A receptors overexpressed in CHO cells via fluorescence microscopy (Lacivita et al., 2009).

Antitumor Activity of Piperazinediones

Research into piperazinediones, also known as diketopiperazines, highlights their antitumor activities against various cancer types. Bisdiketopiperazines show effectiveness in combating tumors like Lewis lung carcinoma, sarcoma 180, and several types of leukemia, making them potential candidates for cancer therapy. This research underscores the importance of developing methodologies for synthesizing piperazine-2,6-diones derivatives, which could lead to new therapeutic agents (Mancilla et al., 2002).

Bis(heteroaryl)piperazines as HIV-1 Inhibitors

The discovery and synthesis of bis(heteroaryl)piperazines (BHAPs), which include 1-[(5-methoxyindol-2-yl)carbonyl]-4-[3-(ethylamino)-2-pyridyl]piperazine methanesulfonate, highlight their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds offer a promising avenue for HIV-1 treatment, showing significant potency improvements over previous molecules (Romero et al., 1994).

Molecular Solids from Symmetrical Bis(piperazine-2,5-diones)

The study of xylylene-linked bis(1,4-piperazine-2,5-diones) explores the creation of molecular solids with distinct conformations influenced by side chain substitutions. These molecular structures, which can adopt "C" or "S" shaped conformations in the solid state, are of interest for their potential applications in material science and molecular engineering (Polaske et al., 2009).

Metal Chelates of Synthetic Curcuminoids for Antitumor Activity

The synthesis of synthetic curcuminoids and their copper(II) complexes showcases an application in enhancing antitumor activity. These complexes demonstrate considerable cytotoxicity and antitumor properties, particularly against L929 cells and in animal models bearing ascites tumors. This research indicates the therapeutic potential of metal chelates of synthetic curcuminoids in cancer treatment (John et al., 2002).

properties

IUPAC Name

3,6-bis(4-methoxyphenyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-13-7-3-11(4-8-13)15-17(21)20-16(18(22)19-15)12-5-9-14(24-2)10-6-12/h3-10,15-16H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGLQYYQYWBZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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